2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoroacetic acid moiety. This compound is primarily used in peptide synthesis due to the stability and ease of removal of the Fmoc group under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid typically involves the protection of an amino acid with the Fmoc group. The Fmoc group can be introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for the coupling of amino acids in peptide synthesis.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) are used in the presence of hydroxybenzotriazole (HOBt) for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the corresponding peptide when used in peptide synthesis .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-difluoroacetic acid involves the selective protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal under basic conditions allows for the subsequent coupling of amino acids. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.
(2S)-2-{[(9H-Fluoren-9-yl)methoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Properties
Molecular Formula |
C17H13F2NO4 |
---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-17(19,15(21)22)20-16(23)24-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,20,23)(H,21,22) |
InChI Key |
KOHLPRIRIYWBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)(F)F |
Origin of Product |
United States |
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